2-(3,5,5-Trimethylhexanoyl)oxazole
Overview
Description
2-(3,5,5-Trimethylhexanoyl)oxazole is an organic compound with the molecular formula C12H19NO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole typically involves the reaction of 3,5,5-trimethylhexanoic acid with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5,5-Trimethylhexanoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The oxazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(3,5,5-Trimethylhexanoyl)oxazole exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. Pathways involved may include inhibition of oxidative enzymes and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,5,5-Trimethylhexanoyl)thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(3,5,5-Trimethylhexanoyl)imidazole: Contains an additional nitrogen atom in the ring.
2-(3,5,5-Trimethylhexanoyl)pyrrole: Features a five-membered ring with a single nitrogen atom.
Uniqueness
2-(3,5,5-Trimethylhexanoyl)oxazole is unique due to its specific combination of the oxazole ring and the 3,5,5-trimethylhexanoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTYHIAFQPYQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642064, DTXSID101271360 | |
Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017083-38-3, 898759-41-6 | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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